molecular formula C13H20N7O13P3 B12426196 5-Propargylamino-3'-azidomethyl-dCTP

5-Propargylamino-3'-azidomethyl-dCTP

Cat. No.: B12426196
M. Wt: 575.26 g/mol
InChI Key: SHCGONLEPWBTFI-HBNTYKKESA-N
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Description

5-Propargylamino-3’-azidomethyl-dCTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is a nucleoside molecule that plays a crucial role in next-generation sequencing (NGS) technologies, which are essential for various genomic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propargylamino-3’-azidomethyl-dCTP involves multiple steps, including the incorporation of an azide group and a propargylamino group. The azide group allows the compound to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The propargylamino group is introduced to facilitate the incorporation of the compound into DNA strands during sequencing .

Industrial Production Methods

Industrial production of 5-Propargylamino-3’-azidomethyl-dCTP typically involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are critical for its application in scientific research and commercial DNA sequencing .

Chemical Reactions Analysis

Types of Reactions

5-Propargylamino-3’-azidomethyl-dCTP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for further biochemical applications .

Scientific Research Applications

5-Propargylamino-3’-azidomethyl-dCTP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propargylamino-3’-azidomethyl-dCTP involves its incorporation into DNA strands during synthesis. The azide group is chemically blocked by substituting the 3’-OH group with a 3’-o-azidomethyl group, preventing the polymerase from incorporating more than one nucleotide per cycle. Upon incorporation, a fluorescence signal is measured, and the chemical blockade is removed to allow for the next cycle of nucleotide addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propargylamino-3’-azidomethyl-dCTP is unique due to its dual functional groups (azide and propargylamino), which allow it to participate in both DNA synthesis and click chemistry reactions. This dual functionality makes it highly versatile for various biochemical and genomic applications .

Properties

Molecular Formula

C13H20N7O13P3

Molecular Weight

575.26 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1

InChI Key

SHCGONLEPWBTFI-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Origin of Product

United States

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